molecular formula C20H17ClN2O3 B2821760 N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 875285-88-4

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2821760
CAS No.: 875285-88-4
M. Wt: 368.82
InChI Key: QJSHLGFSODVIKB-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan core substituted at the 2-position with a methyl group, at the 5-position with a 2-chlorophenyl moiety, and at the 3-position with a carboxamide linked to a 4-acetamidophenyl group. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-12-17(11-19(26-12)16-5-3-4-6-18(16)21)20(25)23-15-9-7-14(8-10-15)22-13(2)24/h3-11H,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSHLGFSODVIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the chlorophenyl intermediate: This step involves the chlorination of a suitable phenyl precursor to obtain 2-chlorophenyl.

    Coupling reaction: The acetamidophenyl and chlorophenyl intermediates are coupled with a furan derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring and methyl substituent in the compound undergo oxidation under specific conditions. Oxidative cleavage of the furan ring typically requires strong oxidizing agents like KMnO₄ or OsO₄, generating carboxylic acid derivatives. The acetamido group (–NHCOCH₃) and chlorophenyl substituent likely stabilize the molecule during these transformations.

Hydrolysis

The carboxamide group (–CONH₂) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids. This reaction is critical in metabolic pathways and may influence the compound’s biological stability.

Substitution and Functional Group Transformations

The chlorophenyl moiety and 2-methylfuran core enable substitution reactions. For example:

  • Nucleophilic aromatic substitution : The chloro group (–Cl) can undergo displacement by strong nucleophiles.

  • Furan ring modifications : Electrophilic addition or alkylation reactions may occur at the 2-methylfuran position.

Biological Activity and Reaction Implications

The compound’s reactivity correlates with its biological effects:

  • Anti-inflammatory activity : Linked to interactions with molecular targets (e.g., COX enzymes), potentially involving hydrogen bonding or π-π stacking with the acetamido and chlorophenyl groups.

  • CNS penetration : Structural features like the 2-methylfuran ring and lipophilic chlorophenyl group enhance brain-to-plasma ratios, as observed in analogous mGlu1 PAMs .

Analytical Characterization

Structural verification and purity analysis are conducted using:

  • HPLC : Assessing retention times and peak purity.

  • NMR spectroscopy : Confirming proton and carbon environments (e.g., furan ring protons at δ 6.12–6.75 ppm) .

  • Mass spectrometry : Validating molecular weight (e.g., m/z = 299 for similar furan derivatives) .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its effects on various cancer cell lines, particularly focusing on its ability to inhibit receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Mechanism of Action : Molecular docking simulations indicate that the compound can effectively bind to the allosteric site of VEGFR-2, leading to inhibition of its activity. This inhibition is crucial for preventing angiogenesis in tumors, thus limiting their growth and metastasis .
  • In Vitro Studies : In vitro assays have demonstrated that N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For example, it showed growth inhibition rates exceeding 50% at concentrations around 10 µM against hepatocellular carcinoma cell lines (HepG2) and other cancer types .

Antibacterial Properties

Recent studies have revealed that this compound also possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Testing Methodology : The antibacterial efficacy was evaluated using standard methods where the compound was tested against strains such as Escherichia coli and Staphylococcus aureus. The results indicated a notable zone of inhibition, suggesting its potential as an antibacterial agent .

Molecular Docking and Structure-Activity Relationship (SAR)

The compound's structure allows for extensive SAR studies, which are essential for optimizing its pharmacological properties.

  • Docking Studies : Advanced computational techniques have allowed researchers to visualize how different substituents on the furan ring influence binding affinity to target proteins like VEGFR-2. This understanding aids in designing more potent derivatives with enhanced therapeutic profiles .

Data Tables

Here are summarized findings from various studies regarding the compound's applications:

Application Target Effectiveness Reference
Anticancer ActivityHepG2 Cell Line>50% Growth Inhibition
Antibacterial ActivityE. coli, S. aureusSignificant Zone of Inhibition
Molecular DockingVEGFR-2Strong Binding Affinity

Case Studies

  • VEGFR-2 Inhibition Study : A study focused on the design and synthesis of compounds targeting VEGFR-2 reported that this compound showed promising results in inhibiting cell proliferation in HepG2 cells, suggesting its potential application in hepatocellular carcinoma treatment .
  • Antibacterial Efficacy Assessment : Another study evaluated the antibacterial properties of this compound against multiple bacterial strains, confirming its effectiveness compared to standard antibiotics like cefixime. The results indicated that it could serve as a lead compound for developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4)

  • Core Structure : Furan-3-carboxamide.
  • Substituents: 5-methyl, N-(4-aminophenyl).
  • Key Differences: Replaces the acetamidophenyl group with a 4-aminophenyl moiety.
  • Findings :
    • Exhibits acute oral toxicity (H302) and skin irritation (H315) .
    • The primary amine may increase reactivity and toxicity compared to the acetylated derivative, suggesting that the acetamido group in the target compound could enhance metabolic stability or reduce adverse effects.

5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)

  • Core Structure : Furan-2-carboxamide.
  • Substituents : 5-(2-chlorophenyl), N-(2-(4-methoxyphenyl)ethyl).
  • Key Differences :
    • Furan substitution at the 2-position (vs. 3-position in the target compound).
    • The carboxamide is linked to a methoxyphenylethyl group instead of acetamidophenyl.
  • Implications: The furan-2-carboxamide scaffold may alter electronic properties or binding interactions compared to the furan-3-carboxamide.

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1H-1,4-benzodiazepin-2-one)

  • Core Structure : Benzodiazepine.
  • Substituents : 5-(2-chlorophenyl), 7-nitro, 1-methyl.
  • Key Differences : Benzodiazepine core vs. furan-carboxamide.
  • Findings :
    • The shared 2-chlorophenyl group highlights its role in enhancing binding affinity to GABAA receptors in benzodiazepines.
    • The furan-carboxamide system in the target compound may target different receptors or enzymes, emphasizing the impact of core heterocycle selection on pharmacological activity .

Physicochemical and Toxicological Comparisons

Compound Name Core Structure Key Substituents Toxicity/Stability Insights Reference
N-(4-Acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide Furan-3-carboxamide 2-methyl, 5-(2-chlorophenyl), N-(4-acetamidophenyl) Hypothetically reduced toxicity due to acetylated amine vs. primary amine analogues. -
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide Furan-3-carboxamide 5-methyl, N-(4-aminophenyl) Acute toxicity (H302), skin irritation (H315) .
Methylclonazepam Benzodiazepine 5-(2-chlorophenyl), 7-nitro Psychoactive properties; nitro group may contribute to metabolic stability .

Biological Activity

N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C17H16ClN1O3
  • Molecular Weight: 329.77 g/mol

This compound features a furan ring substituted with various functional groups, which are believed to contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting specific enzymes involved in disease pathways, particularly those related to cancer and inflammatory processes.
  • Receptor Modulation: It may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity: Preliminary studies suggest that this compound could possess antioxidant properties, helping to mitigate oxidative stress within cells.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Biological Activity IC50/EC50 Values Test System Reference
Inhibition of Cancer Cell Growth15.9 μM (MCF-7)MCF-7 Breast Cancer Cells
Enzyme Inhibition0.18 μMSteroid Sulfatase (STS)
Antioxidant PotentialNot quantifiedCell-free assaysPreliminary findings

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines:
    • A study evaluated the effects of this compound on various breast cancer cell lines (MCF-7, T47D). Results indicated significant inhibition of cell proliferation, with IC50 values suggesting high potency against estrogen receptor-positive lines.
  • Enzymatic Assays:
    • Another investigation focused on the compound's ability to inhibit steroid sulfatase, a key enzyme involved in steroid metabolism. The compound demonstrated competitive inhibition with a low IC50 value, indicating its potential as a therapeutic agent in hormone-dependent cancers.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Selectivity: The compound shows selective inhibition towards certain cancer cell lines while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.
  • Synergistic Effects: When combined with other known chemotherapeutic agents, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment.

Q & A

Q. What are the key synthetic pathways for N-(4-acetamidophenyl)-5-(2-chlorophenyl)-2-methylfuran-3-carboxamide?

The synthesis typically involves multi-step organic reactions, including furan ring formation via cyclization of diketones or β-ketoesters, followed by substitution reactions to introduce functional groups. For example:

  • Step 1 : Construction of the 2-methylfuran-3-carboxamide core using precursors like β-ketoesters.
  • Step 2 : Amide coupling with 4-acetamidoaniline under carbodiimide-mediated conditions (e.g., EDC/HOBt).
  • Step 3 : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution . Optimization of solvent systems (e.g., DMF or THF) and temperature (60–100°C) is critical for yield improvement.

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR : 1^1H and 13^13C NMR to confirm regioselectivity of substitutions (e.g., acetamido vs. chlorophenyl groups).
  • HPLC-MS : Purity assessment and molecular weight verification.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, if crystalline derivatives are obtainable .

Q. What in vitro assays are used to screen its biological activity?

Common methodologies include:

  • Enzyme inhibition assays : Dose-response curves (IC50_{50}) against targets like kinases or proteases.
  • Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to evaluate cytotoxicity.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key strategies include:

  • Flow chemistry : Continuous reactors to enhance reaction homogeneity and reduce side products.
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for efficient cross-coupling reactions.
  • Purification : Flash chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures to achieve >95% purity .

Q. What computational methods aid in structure-activity relationship (SAR) studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets.
  • QSAR modeling : Machine learning algorithms (e.g., Random Forest) to correlate substituent electronegativity or steric bulk with activity .
  • DFT calculations : To analyze electronic effects of the 2-chlorophenyl and acetamido groups on reactivity .

Q. How do structural analogs compare in biological activity?

Modifications to the phenyl or furan moieties significantly alter efficacy:

Analog Modification Activity Trend
5-(3-Nitrophenyl) derivativeElectron-withdrawing nitro groupEnhanced kinase inhibition
2-Methoxy substitutionIncreased steric hindranceReduced cell permeability
N-Methyl carboxamideReduced hydrogen-bonding capacityLower target affinity

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar carboxamides:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of aerosols.
  • Toxicity mitigation : Immediate decontamination with 70% ethanol for spills; avoid skin contact due to potential irritation .

Contradictions and Data Gaps

  • Synthetic reproducibility : Conflicting reports on optimal catalysts for cross-coupling steps (e.g., PdCl2_2 vs. Pd(OAc)2_2) require further validation .
  • Biological targets : Preliminary data suggest activity against inflammatory pathways, but mechanistic details (e.g., NF-κB vs. COX-2 inhibition) remain unresolved .

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